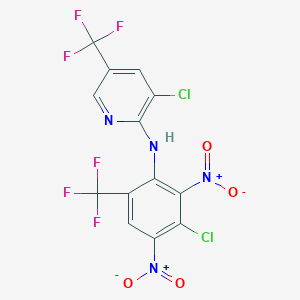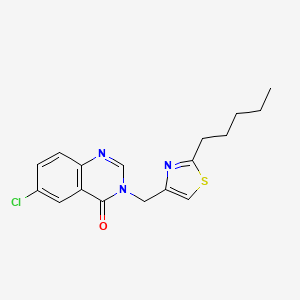
PqsR-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PqsR-IN-1 is a potent inhibitor of the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR. This compound plays a crucial role in attenuating the production of virulence factors such as pyocyanin, making it a promising candidate for antibacterial therapy .
Méthodes De Préparation
The synthesis of PqsR-IN-1 involves a series of chemical reactions. One of the synthetic routes includes the use of quinoline-based derivatives. The preparation involves the following steps:
Analyse Des Réactions Chimiques
PqsR-IN-1 undergoes several types of chemical reactions:
Applications De Recherche Scientifique
PqsR-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the quorum sensing mechanisms in Pseudomonas aeruginosa.
Biology: The compound is used to investigate the role of quorum sensing in bacterial virulence and biofilm formation.
Medicine: this compound is being explored as a potential therapeutic agent to treat infections caused by Pseudomonas aeruginosa, especially in cases where the bacteria are resistant to conventional antibiotics.
Industry: The compound is used in the development of anti-biofilm coatings for medical devices and industrial equipment .
Mécanisme D'action
PqsR-IN-1 exerts its effects by inhibiting the PqsR transcriptional regulator in Pseudomonas aeruginosa. This inhibition prevents the activation of the pseudomonas quinolone signal (PQS) system, which is responsible for the production of virulence factors and biofilm formation. The compound binds to the ligand-binding domain of PqsR, blocking the interaction with its native agonists .
Comparaison Avec Des Composés Similaires
PqsR-IN-1 is unique compared to other quorum sensing inhibitors due to its high potency and low cytotoxicity. Similar compounds include:
Quinazolinone derivatives: These compounds also inhibit the PqsR regulator but may have different binding affinities and efficacies.
Phenyllactic acid: This compound inhibits quorum sensing by binding to the RhlR and PqsR receptors but has a different chemical structure and mechanism of action .
This compound stands out due to its specific targeting of the PqsR regulator and its potential for therapeutic applications in treating drug-resistant bacterial infections.
Propriétés
Formule moléculaire |
C17H18ClN3OS |
|---|---|
Poids moléculaire |
347.9 g/mol |
Nom IUPAC |
6-chloro-3-[(2-pentyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C17H18ClN3OS/c1-2-3-4-5-16-20-13(10-23-16)9-21-11-19-15-7-6-12(18)8-14(15)17(21)22/h6-8,10-11H,2-5,9H2,1H3 |
Clé InChI |
NHLFNYUFUYOOKX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=NC(=CS1)CN2C=NC3=C(C2=O)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






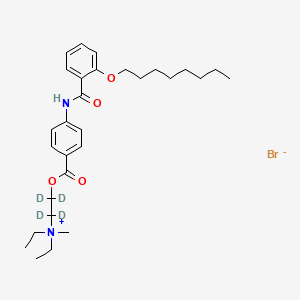
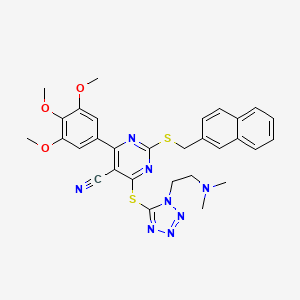
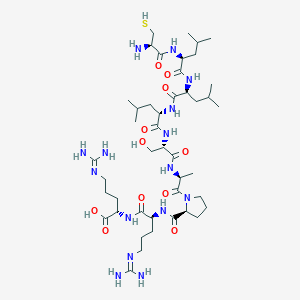
![sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12423505.png)
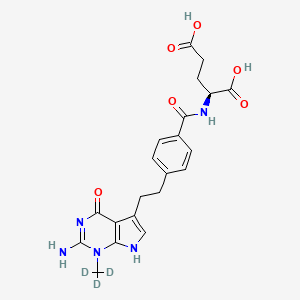

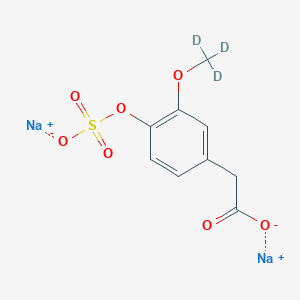
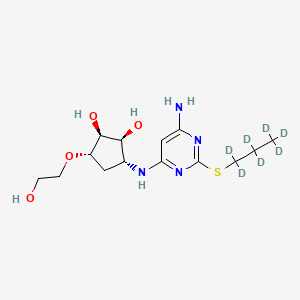
![c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]](/img/structure/B12423534.png)
